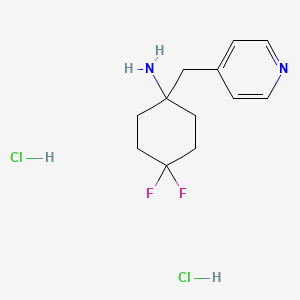4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride
CAS No.: 1380300-73-1
Cat. No.: VC5154504
Molecular Formula: C12H18Cl2F2N2
Molecular Weight: 299.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1380300-73-1 |
|---|---|
| Molecular Formula | C12H18Cl2F2N2 |
| Molecular Weight | 299.19 |
| IUPAC Name | 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)9-10-1-7-16-8-2-10;;/h1-2,7-8H,3-6,9,15H2;2*1H |
| Standard InChI Key | OAYUDVRTRZHHMD-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1(CC2=CC=NC=C2)N)(F)F.Cl.Cl |
Introduction
Chemical Identification and Structural Features
Molecular Identity
The compound is systematically named 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride, with the Chemical Abstracts Service (CAS) registry number 1380300-73-1 . Its molecular structure comprises a cyclohexane ring substituted at the 1-position with a pyridin-4-ylmethyl group and an amine, while two fluorine atoms occupy the 4-positions (Figure 1). The dihydrochloride salt form enhances solubility in aqueous media, a critical property for biological testing .
Table 1: Key Identifiers of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.19 g/mol |
| CAS Number | 1380300-73-1 |
| GHS Classification | Not classified/No signal word |
Structural Analysis
The cyclohexane ring adopts a chair conformation, with the equatorial fluorine atoms minimizing steric strain. The pyridin-4-ylmethyl group introduces aromaticity and potential hydrogen-bonding interactions via the pyridine nitrogen. The amine group, protonated as in the dihydrochloride form, enhances water solubility and ionic character .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis is documented for this compound, analogous methodologies from fluorinated cyclohexane derivatives suggest a multi-step approach. A plausible route involves:
-
Cyclohexane Functionalization: Introduction of fluorine atoms via electrophilic fluorination or deoxyfluorination reagents .
-
Pyridin-4-ylmethyl Attachment: Alkylation of the cyclohexane amine with 4-(chloromethyl)pyridine under basic conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield (Reported Analog) |
|---|---|---|---|
| 1 | Fluorination | , 0°C | 75–85% |
| 2 | Reductive Amination | 60–70% | |
| 3 | Salt Formation | >90% |
Scalability and Optimization
The ACS publication highlights scalable methods for difluoromethyl pyridine derivatives, emphasizing economical reagents like and for Vilsmeier–Haack reactions . Similar strategies could be adapted to optimize the pyridin-4-ylmethyl incorporation, ensuring cost-effective production at industrial scales.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in polar solvents such as water and methanol, attributed to its ionic nature . Stability studies recommend storage in airtight glass containers at 15–25°C, protected from direct sunlight to prevent degradation .
Thermal and Spectroscopic Data
While specific melting points or spectroscopic signatures are unavailable, analogs like 4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride (PubChem CID: 66570471) exhibit melting points near 180–190°C . Fourier-transform infrared (FTIR) spectroscopy of related compounds shows characteristic stretches at 3300–3500 cm and at 1100–1200 cm .
Environmental and Toxicological Data
Ecotoxicity and mutagenicity data remain unreported . Disposal should follow local regulations for halogenated organic compounds, with incineration as a recommended method .
Comparative Analysis with Structural Analogs
Table 4: Comparison with Fluorinated Cyclohexane Analogs
The pyridin-4-ylmethyl group offers superior hydrogen-bonding capacity compared to alkoxy or aryl substituents, potentially enhancing target affinity in biological systems .
Regulatory and Compliance Considerations
Compliance Documentation
Manufacturers must provide SDSs under REACH regulations, though no restrictions are currently imposed due to the compound’s non-hazardous status .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume